Cas no 801315-75-3 (tert-Butyl 4-nitro-1H-indazole-1-carboxylate)
tert-Butyl 4-nitro-1H-indazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-nitro-1H-indazole-1-carboxylate
- 1H-INDAZOLE-1-CARBOXYLIC ACID,4-NITRO-,1,1-DIMETHYLETHYL ESTER
- tert-butyl 4-nitroindazole-1-carboxylate
- MFCD11976290
- 801315-75-3
- EN300-7385541
- CS-0210688
- 1,1-dimethylethyl 4-nitro-1H-indazole-1-carboxylate
- SCHEMBL2481191
- tert-Butyl4-nitro-1H-indazole-1-carboxylate
- 1H-Indazole-1-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester
- SS-6005
- DTXSID10731313
- AKOS016003168
- F17979
- A864738
- XXEBQBAOQGKRMP-UHFFFAOYSA-N
- 1-Boc-4-nitro-1H-indazole
-
- MDL: MFCD11976290
- Inchi: 1S/C12H13N3O4/c1-12(2,3)19-11(16)14-9-5-4-6-10(15(17)18)8(9)7-13-14/h4-7H,1-3H3
- InChI Key: XXEBQBAOQGKRMP-UHFFFAOYSA-N
- SMILES: O(C(N1C2C=CC=C(C=2C=N1)[N+](=O)[O-])=O)C(C)(C)C
Computed Properties
- Exact Mass: 263.09069
- Monoisotopic Mass: 263.09060590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 89.9Ų
Experimental Properties
- PSA: 87.26
tert-Butyl 4-nitro-1H-indazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B816208-50mg |
tert-Butyl 4-Nitro-1H-indazole-1-carboxylate |
801315-75-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B816208-100mg |
tert-Butyl 4-Nitro-1H-indazole-1-carboxylate |
801315-75-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B816208-500mg |
tert-Butyl 4-Nitro-1H-indazole-1-carboxylate |
801315-75-3 | 500mg |
$ 340.00 | 2022-06-06 | ||
| Alichem | A269001647-1g |
tert-Butyl 4-nitro-1H-indazole-1-carboxylate |
801315-75-3 | 95% | 1g |
$499.80 | 2023-09-01 | |
| Chemenu | CM149966-1g |
tert-Butyl 4-nitro-1H-indazole-1-carboxylate |
801315-75-3 | 95% | 1g |
$477 | 2021-08-05 | |
| eNovation Chemicals LLC | D516295-1g |
1H-Indazole-1-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester |
801315-75-3 | 95% | 1g |
$180 | 2024-06-05 | |
| eNovation Chemicals LLC | D516295-5g |
1H-Indazole-1-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester |
801315-75-3 | 95% | 5g |
$540 | 2024-06-05 | |
| Apollo Scientific | OR305058-250mg |
tert-Butyl 4-nitro-1H-indazole-1-carboxylate |
801315-75-3 | 250mg |
£115.00 | 2024-07-20 | ||
| Apollo Scientific | OR305058-1g |
tert-Butyl 4-nitro-1H-indazole-1-carboxylate |
801315-75-3 | 1g |
£245.00 | 2024-07-20 | ||
| Chemenu | CM149966-250mg |
tert-Butyl 4-nitro-1H-indazole-1-carboxylate |
801315-75-3 | 95% | 250mg |
$238 | 2024-07-23 |
tert-Butyl 4-nitro-1H-indazole-1-carboxylate Suppliers
tert-Butyl 4-nitro-1H-indazole-1-carboxylate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on tert-Butyl 4-nitro-1H-indazole-1-carboxylate
Research Brief on tert-Butyl 4-nitro-1H-indazole-1-carboxylate (CAS: 801315-75-3) in Chemical Biology and Pharmaceutical Applications
tert-Butyl 4-nitro-1H-indazole-1-carboxylate (CAS: 801315-75-3) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its utility in medicinal chemistry due to its versatile reactivity and role in constructing complex heterocyclic scaffolds. This brief synthesizes the latest research on its applications, synthetic methodologies, and pharmacological potential.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of indazole-based PI3K inhibitors, showing improved selectivity and metabolic stability compared to earlier analogs. The tert-butyloxycarbonyl (Boc) protecting group was critical for regioselective functionalization at the N1 position, enabling subsequent derivatization for structure-activity relationship (SAR) studies. Researchers achieved a 78% yield in the key nitration step under optimized conditions (HNO3/Ac2O, 0°C).
In drug discovery pipelines, this intermediate has gained attention for its use in PROTAC (Proteolysis Targeting Chimera) development. A 2024 ACS Chemical Biology report detailed its incorporation into CRBN-recruiting degraders targeting Bruton's tyrosine kinase (BTK). The nitro group served as a handle for click chemistry conjugation with E3 ligase ligands, showcasing its modularity in bifunctional molecule design.
Analytical advancements have also emerged, with a recent Analytical Chemistry paper describing a UPLC-MS/MS method for quantifying 801315-75-3 in reaction mixtures (LOQ: 0.1 ng/mL). This supports quality control in GMP-scale production, addressing previous challenges in monitoring this thermally labile compound.
Ongoing preclinical studies suggest derivatives of this scaffold may overcome resistance mechanisms in EGFR-mutant NSCLC. The nitro group's reduction to an amine enables diverse pharmacophore modifications, with several candidates now in IND-enabling studies. However, metabolic stability of the tert-butyl ester remains an optimization focus, as noted in recent ADME studies.
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